molecular formula C9H12ClN5O2 B12222331 1-(4-Amino-1-ethylpyrazol-3-yl)pyrazole-3-carboxylic acid;hydrochloride

1-(4-Amino-1-ethylpyrazol-3-yl)pyrazole-3-carboxylic acid;hydrochloride

Cat. No.: B12222331
M. Wt: 257.68 g/mol
InChI Key: ZBCKPKNMOOUFSP-UHFFFAOYSA-N
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Description

1-(4-Amino-1-ethylpyrazol-3-yl)pyrazole-3-carboxylic acid;hydrochloride is a compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-1-ethylpyrazol-3-yl)pyrazole-3-carboxylic acid;hydrochloride typically involves the reaction of enaminones with hydrazines. One common method includes the use of iodine as a catalyst in a cascade reaction involving enaminones, hydrazines, and DMSO in the presence of Selectfluor . This method allows for the regioselective formation of the desired pyrazole derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-1-ethylpyrazol-3-yl)pyrazole-3-carboxylic acid;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of functionalized pyrazole derivatives.

Mechanism of Action

The mechanism of action of 1-(4-Amino-1-ethylpyrazol-3-yl)pyrazole-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, such as kinases, by binding to their active sites and blocking their activity . This inhibition can disrupt various cellular pathways, leading to therapeutic effects in diseases like cancer and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Amino-1-ethylpyrazol-3-yl)pyrazole-3-carboxylic acid;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with various biological targets makes it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C9H12ClN5O2

Molecular Weight

257.68 g/mol

IUPAC Name

1-(4-amino-1-ethylpyrazol-3-yl)pyrazole-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C9H11N5O2.ClH/c1-2-13-5-6(10)8(12-13)14-4-3-7(11-14)9(15)16;/h3-5H,2,10H2,1H3,(H,15,16);1H

InChI Key

ZBCKPKNMOOUFSP-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)N2C=CC(=N2)C(=O)O)N.Cl

Origin of Product

United States

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